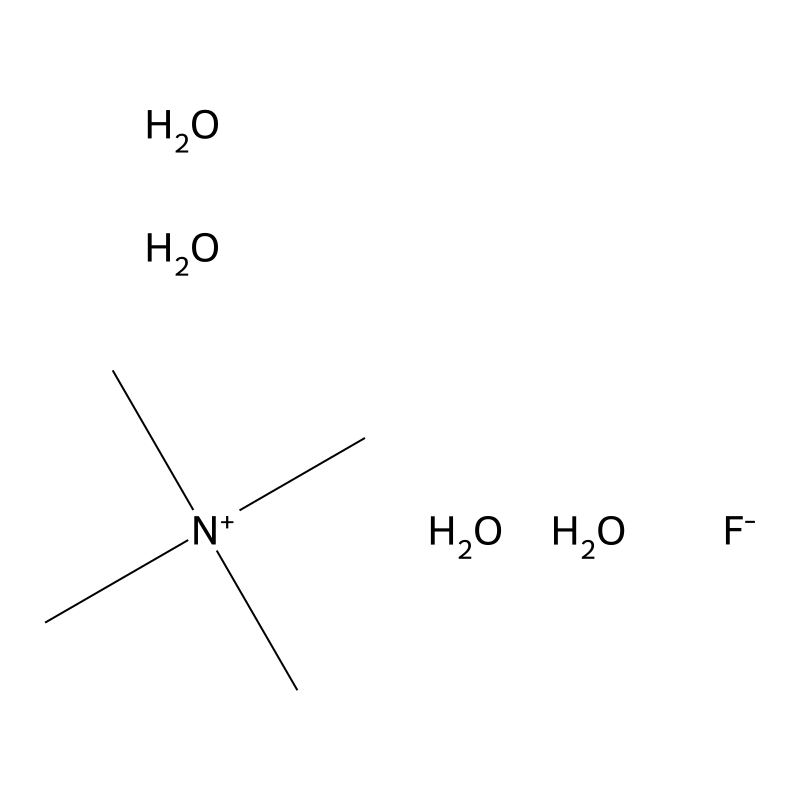

Tetramethylammonium fluoride tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetramethylammonium fluoride tetrahydrate (TMAF·4H2O) is a highly soluble, crystalline quaternary ammonium salt widely procured as a source of "naked" nucleophilic fluoride. Unlike alkali metal fluorides that suffer from high lattice energies and poor organic solubility, TMAF·4H2O dissolves readily in polar aprotic solvents like DMSO, DMF, and acetonitrile. Its primary industrial value lies in its role as a precursor for generating highly reactive anhydrous fluoride in situ, enabling mild-condition nucleophilic aromatic substitution (SNAr) and efficient desilylation. Because it lacks beta-hydrogens, TMAF avoids the rapid thermal degradation pathways that plague other common tetraalkylammonium fluorides, making it a stable, weighable, and scalable alternative for complex fluorination workflows[1].

Substituting TMAF·4H2O with standard alternatives like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) frequently leads to process failure. TBAF contains beta-hydrogens and undergoes rapid Hofmann elimination when subjected to the drying conditions required to generate reactive anhydrous fluoride, leading to decomposition even at room temperature. Conversely, while alkali metal fluorides like CsF and KF are thermally stable, their high lattice energies result in extremely poor solubility in organic solvents. This forces manufacturers to use harsh heating (often >130 °C) and extended reaction times, which degrades temperature-sensitive heteroaryl substrates and severely depresses yields. TMAF·4H2O bridges this gap, offering the organic solubility of a quaternary ammonium salt combined with the thermal stability required for rigorous in situ dehydration [1].

Thermal Stability During Dehydration vs. TBAF

The generation of highly reactive anhydrous fluoride is critical for mild SNAr reactions, but standard reagents fail during dehydration. TMAF·4H2O lacks beta-hydrogens and can be rigorously dried via azeotropic distillation up to elevated temperatures without decomposition, reliably yielding anhydrous TMAF with <0.2 wt% water. In direct contrast, TBAF undergoes rapid Hofmann elimination (yielding tributylamine, butene, and bifluoride) when dehydration is attempted, with decomposition initiating at temperatures as low as 0 °C to room temperature [1].

| Evidence Dimension | Resistance to decomposition during dehydration |

| Target Compound Data | Stable during rigorous azeotropic drying; yields intact anhydrous salt (<0.2 wt% H2O) |

| Comparator Or Baseline | TBAF (Tetrabutylammonium fluoride): Undergoes Hofmann elimination starting at 0 °C to RT |

| Quantified Difference | Complete thermal survival vs. rapid beta-elimination |

| Conditions | Dehydration via vacuum or azeotropic distillation to generate anhydrous nucleophilic fluoride |

Allows process chemists to safely and reliably generate highly reactive anhydrous fluoride in situ, which is impossible with standard TBAF hydrates.

Solubility and Lattice Energy vs. Alkali Metal Fluorides

The reactivity of a fluoride source in organic synthesis is heavily dependent on its solubility, which is inversely correlated with lattice energy. TMAF exhibits a significantly lower lattice energy of 131.2 kcal/mol, allowing it to dissolve readily in polar aprotic solvents like DMF and DMSO to provide "naked" fluoride ions. In contrast, standard alkali metal fluorides such as KF and CsF possess much higher lattice energies of 191 kcal/mol and 180.9 kcal/mol, respectively, resulting in extremely poor organic solubility and necessitating heterogeneous reaction conditions [1].

| Evidence Dimension | Crystal lattice energy (driving organic solubility) |

| Target Compound Data | 131.2 kcal/mol (TMAF) |

| Comparator Or Baseline | 191 kcal/mol (KF) and 180.9 kcal/mol (CsF) |

| Quantified Difference | ~50-60 kcal/mol reduction in lattice energy |

| Conditions | Solubilization in polar aprotic solvents (e.g., DMSO, DMF) for nucleophilic fluorination |

Lower lattice energy ensures homogeneous reaction conditions, eliminating the need for the extreme temperatures and long reaction times required by insoluble alkali fluorides.

Process-Scale SNAr Conversion Efficiency vs. Cesium Fluoride

In the production-scale synthesis of complex heteroaryl fluorides (e.g., 4-fluorothiazoles), the choice of fluoride source dictates the viability of the manufacturing route. When utilizing TMAF·4H2O (dried in situ to anhydrous TMAF), the SNAr fluorination achieved >95% conversion of the chlorothiazole starting material at a mild 95–100 °C, enabling a 45.1 kg scale production. Conversely, utilizing the industry-standard CsF resulted in poor conversion (often <50%) even when subjected to harsher heating at 130–135 °C for 48 to 60 hours, due to its inadequate solubility in the reaction medium [1].

| Evidence Dimension | Reaction conversion and required temperature |

| Target Compound Data | >95% conversion at 95–100 °C |

| Comparator Or Baseline | CsF: <50% conversion at 130–135 °C (48–60 h) |

| Quantified Difference | >45% higher conversion achieved at 35 °C lower temperature |

| Conditions | Large-scale SNAr fluorination of 4-chlorothiazole in DMF/DMSO |

Unlocks scalable, high-yield manufacturing routes for temperature-sensitive APIs where traditional Halex conditions fail to achieve viable conversion.

Production-Scale SNAr Fluorination of Heteroarenes

TMAF·4H2O is the optimal procurement choice for the large-scale synthesis of fluorinated heteroaromatics, particularly in pharmaceutical and agrochemical manufacturing. Because it can be rigorously dried in situ without the thermal decomposition (Hofmann elimination) seen in TBAF, it provides a highly reactive, soluble source of anhydrous fluoride. This allows process chemists to execute SNAr reactions at lower temperatures (95–100 °C) with near-quantitative conversion, avoiding the degradation and low yields associated with insoluble alkali metal fluorides like CsF [1].

Mild-Condition Desilylation and Deprotection Workflows

In complex organic synthesis where sensitive functional groups are present, TMAF·4H2O serves as a highly efficient desilylating agent. Its high solubility in organic solvents ensures rapid, homogeneous cleavage of silyl ethers. Unlike TBAF, which is difficult to maintain in a strictly anhydrous state and can cause unwanted side reactions due to basicity or decomposition byproducts, the stable nature of the tetramethylammonium cation ensures cleaner deprotection profiles in advanced intermediate synthesis[2].

Phase-Transfer Catalysis and Base-Promoted Transformations

Beyond its role as a nucleophile, the "naked" fluoride ion generated from TMAF·4H2O acts as a powerful Brønsted base in aprotic solvents. Its superior solubility compared to KF and CsF makes it highly effective for promoting base-catalyzed reactions, such as the deprotonation of weakly acidic pronucleophiles, without requiring harsh, heterogeneous suspensions. This makes it an excellent reagent for specialized cross-coupling and elimination reactions in process R&D [2].

References

- [1] Hawk, M. K., Ryan, S. J., Zhang, X., & Rizzo, J. R. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1167-1175.

- [2] Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Catalysts, 12(2), 233.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (65.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (63.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (63.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (63.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant